BenchChemオンラインストアへようこそ!

CARBINOXAMINE MALEATE

Histamine H1 receptor Binding affinity Ki

Carbinoxamine maleate is a first-generation ethanolamine H1 antagonist with a Ki of 2.3 nM—5.1-fold higher affinity than diphenhydramine—enabling potent receptor occupancy at lower concentrations. The maleate salt form ensures free aqueous solubility, ideal for liquid oral dosage development. Supported by a USP monograph (98.0–102.0% purity, pH 4.6–5.1, LOD ≤0.5%), it reduces regulatory submission burden. At 12 mg, cognitive performance remains comparable to placebo, unlike diphenhydramine 50 mg, making it the preferred API for daytime-function-preserving antihistamine formulations. Procure as a certified reference standard for analytical traceability.

Molecular Formula C20H23ClN2O5
Molecular Weight 406.9 g/mol
Cat. No. B8050937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCARBINOXAMINE MALEATE
Molecular FormulaC20H23ClN2O5
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)
InChIKeyGVNWHCVWDRNXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 400 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbinoxamine Maleate Procurement Guide: First-Generation Ethanolamine Antihistamine for Research and Formulation


Carbinoxamine maleate is a first-generation ethanolamine-class histamine H1 receptor antagonist with anticholinergic and sedative properties [1]. It is formulated as the maleate salt (CAS 3505-38-2) to enhance aqueous solubility for pharmaceutical and research applications [2]. Carbinoxamine competitively antagonizes histamine at H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract [1]. Its molecular weight is 406.86 g/mol, and it is commercially available as a reference standard and active pharmaceutical ingredient (API) [2].

Why Carbinoxamine Maleate Cannot Be Interchanged with Other First-Generation Ethanolamine Antihistamines


Within the ethanolamine class of first-generation H1 antagonists, compounds such as carbinoxamine, diphenhydramine, and doxylamine share structural similarities but exhibit meaningful pharmacological divergence in receptor binding affinity, clinical performance, and salt form characteristics that preclude simple substitution [1]. Variations in H1 receptor Ki values translate to differential dosing requirements and therapeutic windows, while differences in anticholinergic burden and CNS penetration influence side-effect profiles [1][2]. For procurement decisions, the specific maleate salt form of carbinoxamine confers distinct physicochemical properties—including aqueous solubility, pH profile, and compendial purity specifications—that directly impact formulation development, analytical method validation, and regulatory compliance [3]. The quantitative evidence below establishes exactly where carbinoxamine maleate differs from its closest analogs.

Carbinoxamine Maleate Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


H1 Receptor Binding Affinity: Carbinoxamine vs. Diphenhydramine

Carbinoxamine exhibits a histamine H1 receptor binding affinity (Ki) of 2.3 nM, measured using [3H]mepyramine binding in mammalian brain membranes [1]. In contrast, diphenhydramine—a structurally related ethanolamine antihistamine—demonstrates a Ki of 11.7 nM at human recombinant H1 receptors [2]. This represents a 5.1-fold higher binding affinity for carbinoxamine relative to diphenhydramine under the respective assay conditions.

Histamine H1 receptor Binding affinity Ki Receptor pharmacology

Clinical Performance: Carbinoxamine vs. Diphenhydramine Cognitive and Psychomotor Effects

In a controlled crossover study, 20 healthy subjects received 12 mg carbinoxamine, 50 mg diphenhydramine, and placebo [1]. Subjects underwent traffic- and performance-psychological tests immediately before and 2 hours after dosing. Following diphenhydramine administration, subjects exhibited increased reaction time, decreased flicker fusion frequency, impaired visuomotor coordination on pursuit rotor tasks, and elevated subjective tiredness ratings. In contrast, after carbinoxamine administration, results were non-directional and statistically similar to placebo [1].

Clinical trial Cognitive performance Sedation Psychomotor impairment

Maleate Salt Form: Aqueous Solubility and Compendial Purity Specifications

Carbinoxamine maleate is freely soluble in water and produces a solution pH between 4.6 and 5.1 at 1% w/v [1]. The USP monograph specifies a purity range of 98.0–102.0% on the dried basis, with loss on drying not exceeding 0.5% and residue on ignition not exceeding 0.1% [2]. These compendial specifications provide a standardized quality benchmark not uniformly available for alternative salt forms or non-pharmacopeial analogs.

Salt form Solubility USP monograph Quality control

Optimal Procurement and Application Scenarios for Carbinoxamine Maleate Based on Differentiated Evidence


Formulation Development of Low-Sedation Antihistamine Products

Based on the clinical head-to-head data showing carbinoxamine 12 mg produces cognitive and psychomotor performance comparable to placebo, while diphenhydramine 50 mg induces significant impairment [1], carbinoxamine maleate is the preferred API for developing antihistamine formulations where preserved daytime function is a design requirement. The maleate salt's free aqueous solubility further supports liquid oral dosage form development [2].

Receptor Pharmacology Studies Requiring High-Affinity H1 Antagonist Probes

Carbinoxamine's H1 receptor Ki of 2.3 nM [1] represents 5.1-fold higher affinity than diphenhydramine (Ki = 11.7 nM) [2], making it a more potent tool compound for in vitro receptor binding and functional antagonism studies. Researchers requiring maximal H1 receptor occupancy at lower concentrations should prioritize carbinoxamine over diphenhydramine for competitive binding assays.

Regulated Pharmaceutical Manufacturing Requiring Compendial API Standards

Carbinoxamine maleate is supported by a USP monograph specifying purity (98.0–102.0%), loss on drying (≤0.5%), residue on ignition (≤0.1%), and solution pH (4.6–5.1) [1]. These compendial specifications provide a regulatory-accepted quality framework for API procurement, analytical method validation, and finished product release testing, reducing regulatory submission burden compared to non-compendial alternatives.

Comparative Antihistamine Research and Reference Standard Sourcing

As an ethanolamine-class first-generation antihistamine with documented differential binding affinity and clinical performance relative to diphenhydramine, carbinoxamine maleate serves as a critical comparator in studies evaluating structure-activity relationships, receptor selectivity, and functional outcomes across H1 antagonists. Procurement as a certified reference standard ensures analytical traceability for method development and validation.

Quote Request

Request a Quote for CARBINOXAMINE MALEATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.